What are the properties of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene?
What are the properties of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene?
An In-depth Technical Guide to 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
Authored by: A Senior Application Scientist
Introduction: A Versatile Bifunctional Building Block
1,2-Bis(bromomethyl)-4,5-dimethoxybenzene is a substituted aromatic compound characterized by a dimethoxybenzene core with two bromomethyl groups in adjacent (ortho) positions. This specific arrangement of reactive functional groups makes it a valuable and versatile intermediate in organic synthesis. The two benzylic bromide moieties serve as highly reactive electrophilic sites, susceptible to nucleophilic substitution. This bifunctionality allows for the construction of cyclic structures and the introduction of complex substituents, rendering it a key precursor in the synthesis of various larger molecules, from substituted naphthalenes to specialized polymers for electronic applications.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and professionals in chemical synthesis and drug development.
Physicochemical and Safety Profile
A clear understanding of a compound's physical and safety properties is fundamental to its effective and safe use in a laboratory setting. The key properties of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene are summarized below.
| Property | Value | Source(s) |
| CAS Number | 26726-81-8 | [1] |
| Molecular Formula | C₁₀H₁₂Br₂O₂ | [1] |
| Molecular Weight | 324.01 g/mol | [1][2] |
| Synonyms | Benzene, 1,2-bis(bromomethyl)-4,5-dimethoxy-; α,α′-dibromo-4,5-dimethoxy-o-Xylene | [1] |
| Appearance | Not explicitly stated, but likely a solid at room temperature based on related compounds. | |
| Storage | 2-8°C Refrigerator | [1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, THF) and insoluble in water. |
Safety and Hazard Information
This compound is classified as hazardous and must be handled with appropriate precautions.
| Hazard Class | GHS Statement | Precautionary Measures | Source(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2][3] |
Synthesis Methodology: A Plausible Route
The proposed synthesis starts from 1,2-dimethyl-4,5-dimethoxybenzene (4,5-dimethylveratrole). The two methyl groups can be subjected to free-radical bromination at the benzylic positions.
Experimental Protocol: Benzylic Bromination
This protocol is based on standard benzylic bromination procedures using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.
Materials:
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1,2-Dimethyl-4,5-dimethoxybenzene
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N-Bromosuccinimide (NBS)
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Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
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Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
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Anhydrous sodium sulfate or magnesium sulfate
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Hexanes or other non-polar solvent for recrystallization
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethyl-4,5-dimethoxybenzene in carbon tetrachloride.
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Add N-Bromosuccinimide (2.2 equivalents to brominate both methyl groups) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
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Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be monitored by TLC for the disappearance of the starting material.
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Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
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Filter the mixture to remove the succinimide.
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Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.
Causality and Experimental Choices:
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NBS as Bromine Source: NBS is preferred for benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.
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Radical Initiator: BPO or AIBN is required to initiate the free-radical chain reaction by generating bromine radicals from NBS.
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Inert Solvent: Carbon tetrachloride is a classic solvent for these reactions as it is non-polar and does not react with the radicals. However, due to its toxicity, other solvents like cyclohexane or benzene can be used.
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Workup: The aqueous workup is crucial to remove the water-soluble byproducts and purify the desired compound before the final recrystallization step.
Reactivity and Applications in Synthesis
The synthetic utility of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene stems from the high reactivity of its two benzylic bromide groups. These groups are excellent electrophiles and readily undergo nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This allows for the facile introduction of various functionalities.
Key Reactions:
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Cyclization Reactions: The ortho positioning of the two bromomethyl groups is ideal for forming cyclic structures. Reaction with bidentate nucleophiles can lead to the formation of heterocyclic or carbocyclic ring systems.
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Synthesis of Substituted Naphthalenes: One of the documented applications is in the synthesis of substituted naphthalenes.[1] This likely involves a reaction with a suitable dienophile in a Diels-Alder type reaction followed by aromatization, or a multi-step sequence involving the formation of a diene.
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Linker Chemistry: In medicinal chemistry and materials science, this molecule can act as a rigid linker to connect two molecular fragments.
Illustrative Reaction Workflow
The following diagram illustrates a general workflow for a double nucleophilic substitution reaction, a common application of this reagent.
Caption: Double Nucleophilic Substitution Pathway.
Applications in Drug Development and Materials Science
While direct applications in drug development are not extensively documented for this specific molecule, the introduction of bromine atoms into organic molecules is a known strategy in medicinal chemistry to enhance therapeutic activity or modify metabolic profiles.[5][6] Brominated compounds can exhibit increased lipophilicity, which can improve membrane permeability.
In materials science, 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene has been used in the production of fullerene bisadduct acceptors for polymer solar cells.[1] The rigid, well-defined structure of the dimethoxybenzene core allows for precise spatial positioning of the fullerene units, which is critical for optimizing the electronic properties of the resulting materials.
Conclusion
1,2-Bis(bromomethyl)-4,5-dimethoxybenzene is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its two reactive bromomethyl groups, situated on an activated benzene ring, allow for a diverse range of chemical transformations. While detailed characterization data is sparse in publicly available literature, its properties and reactivity can be reliably inferred from analogous structures. For researchers in synthetic chemistry, materials science, and drug discovery, this compound offers a valuable tool for the construction of complex molecular architectures. As with all reactive brominated compounds, adherence to strict safety protocols is essential for its handling and use.
References
- Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4119143, 1,4-Bis(bromomethyl)-2,5-dimethoxybenzene. Retrieved from [Link]
- Piotrowska, D. G., et al. (2021). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules, 26(24), 7545.
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The Vespiary. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]
- Wolska, J., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(4), e713.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1,4-Bis(bromomethyl)-2,5-dimethoxybenzene | C10H12Br2O2 | CID 4119143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
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- 6. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
